REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[CH3:8][C:9](O)([CH3:11])[CH3:10].[ClH:13]>>[ClH:13].[NH2:1][CH:2]([CH2:3][S:4][C:9]([CH3:11])([CH3:10])[CH3:8])[C:5]([OH:7])=[O:6] |f:3.4|
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
62.2 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
triturated with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(=O)O)CSC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[CH3:8][C:9](O)([CH3:11])[CH3:10].[ClH:13]>>[ClH:13].[NH2:1][CH:2]([CH2:3][S:4][C:9]([CH3:11])([CH3:10])[CH3:8])[C:5]([OH:7])=[O:6] |f:3.4|
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
62.2 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
triturated with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(=O)O)CSC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |